Dexamethasone beta-D-glucuronide
Overview
Description
Dexamethasone .beta.-D-Glucuronide is a synthetic glucocorticoid derivative of dexamethasone. It is known for its potential as a prodrug for targeted delivery of dexamethasone to the colon. This compound has gained significant recognition in scientific research due to its diverse biochemical and physiological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dexamethasone .beta.-D-Glucuronide is synthesized through the glucuronidation of dexamethasone. The process involves the reaction of dexamethasone with glucuronic acid in the presence of specific enzymes or catalysts. The reaction conditions typically include controlled temperature and pH to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of dexamethasone .beta.-D-Glucuronide involves large-scale glucuronidation processes. These processes are designed to maintain high efficiency and consistency in the production of the compound. The use of bioreactors and advanced purification techniques ensures the production of high-purity dexamethasone .beta.-D-Glucuronide suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
Dexamethasone .beta.-D-Glucuronide undergoes various chemical reactions, including hydrolysis, oxidation, and reduction. These reactions are essential for its activation and metabolism in biological systems .
Common Reagents and Conditions
Hydrolysis: This reaction involves the cleavage of the glucuronide moiety, releasing dexamethasone and glucuronic acid. It typically occurs in the presence of enzymes such as beta-glucuronidase.
Oxidation and Reduction: These reactions involve the modification of the dexamethasone moiety, affecting its pharmacological properties.
Major Products Formed
The primary products formed from the hydrolysis of dexamethasone .beta.-D-Glucuronide are dexamethasone and glucuronic acid. These products are crucial for the compound’s therapeutic effects .
Scientific Research Applications
Dexamethasone .beta.-D-Glucuronide is widely employed in various scientific research applications:
Cell Culture Studies: It is used to study gene expression, protein synthesis, and cell signaling pathways.
Drug Screening: The compound is utilized in screening assays to evaluate the efficacy and safety of new drugs.
Molecular Biology: It aids in understanding the mechanisms of drug metabolism, pharmacokinetics, and drug delivery systems.
Mechanism of Action
Dexamethasone .beta.-D-Glucuronide acts as a glucocorticoid receptor agonist. It binds to and activates the glucocorticoid receptor, initiating downstream signaling pathways that result in various physiological effects. The compound also exhibits affinity for other steroid hormone receptors, including the mineralocorticoid receptor, androgen receptor, and progesterone receptor .
Comparison with Similar Compounds
Similar Compounds
- Prednisolone .beta.-D-Glucuronide
- Hydrocortisone .beta.-D-Glucuronide
- Betamethasone .beta.-D-Glucuronide
Uniqueness
Dexamethasone .beta.-D-Glucuronide is unique due to its high potency and targeted delivery to the colon. This specificity makes it particularly valuable for treating inflammatory conditions localized in the colon, such as ulcerative colitis .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[2-[(8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FO11/c1-12-8-16-15-5-4-13-9-14(30)6-7-25(13,2)27(15,29)17(31)10-26(16,3)28(12,38)18(32)11-39-24-21(35)19(33)20(34)22(40-24)23(36)37/h6-7,9,12,15-17,19-22,24,31,33-35,38H,4-5,8,10-11H2,1-3H3,(H,36,37)/t12-,15+,16+,17+,19+,20+,21-,22+,24-,25+,26+,27+,28+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHXMSIBGRGDSX-VFGCUDCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC5C(C(C(C(O5)C(=O)O)O)O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O)C)O)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FO11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
152154-28-4 | |
Record name | Dexamethasone β-D-glucuronide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=152154-28-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dexamethasone beta-D-glucuronide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152154284 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | DEXAMETHASONE .BETA.-D-GLUCURONIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WOB7174M1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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